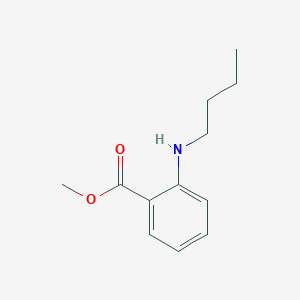

Methyl 2-(butylamino)benzoate

説明

特性

IUPAC Name |

methyl 2-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFDATUXUCRRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263120 | |

| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55369-70-5 | |

| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55369-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2-(butylamino)benzoate CAS 55369-70-5 properties

An In-depth Technical Guide to Methyl 2-(butylamino)benzoate (CAS 55369-70-5) and its Structural Analogs

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-(butylamino)benzoate (CAS 55369-70-5), a compound for which direct experimental data is not extensively available in public literature. Recognizing the needs of researchers, scientists, and drug development professionals, this document adopts a comparative analytical approach. By examining the known properties of structurally similar compounds, we aim to provide a well-grounded theoretical and practical framework for understanding and working with the target molecule. This guide synthesizes data on key analogs, including Methyl 2-(methylamino)benzoate, Methyl 4-(butylamino)benzoate, and the parent compound, Methyl Benzoate, to infer the physicochemical properties, spectroscopic characteristics, potential synthetic routes, and safety considerations for Methyl 2-(butylamino)benzoate.

Introduction: The Challenge of Data Scarcity and the Power of Analog-Based Inference

In the vast landscape of chemical compounds, it is not uncommon to encounter molecules with limited documented properties. Methyl 2-(butylamino)benzoate, assigned the CAS number 55369-70-5, is one such compound. A thorough search of scientific databases and supplier catalogs reveals a significant gap in experimental data for this specific molecule. For the researcher or drug development professional, this presents a considerable challenge. How does one proceed with experimental design, synthesis, or toxicological assessment without a baseline of known characteristics?

This guide directly addresses this challenge by employing a robust, scientifically-grounded methodology: analog-based inference . By systematically evaluating the known properties of closely related chemical structures, we can build a predictive model for the behavior of the target compound. The choice of analogs is critical and is based on structural similarity and the availability of reliable data. For this analysis, we will focus on:

-

Methyl 2-(methylamino)benzoate (CAS 85-91-6): To understand the impact of a smaller alkyl substituent on the amino group.

-

Methyl 4-(butylamino)benzoate (CAS 71839-12-8): To evaluate the influence of the butylamino group's position on the benzene ring (para- vs. ortho-substitution).

-

Methyl Benzoate (CAS 93-58-3): As the parent ester, providing a fundamental baseline for its properties.[1][2]

Through a comparative lens, this whitepaper will deliver actionable insights into the anticipated properties of Methyl 2-(butylamino)benzoate, empowering scientists to make informed decisions in their research and development endeavors.

Chemical Structures of Target Compound and Analogs

To visually anchor our comparative analysis, the chemical structures of Methyl 2-(butylamino)benzoate and its selected analogs are presented below.

Figure 1: Chemical structures of the target compound and its analogs.

Physicochemical Properties: A Comparative Analysis

The physical state, solubility, and thermal properties of a compound are fundamental to its handling, purification, and application. By comparing the known values of our selected analogs, we can establish a reliable estimate for Methyl 2-(butylamino)benzoate.

| Property | Methyl 2-(methylamino)benzoate | Methyl 4-(butylamino)benzoate | Methyl Benzoate | Methyl 2-(butylamino)benzoate (Predicted) |

| CAS Number | 85-91-6 | 71839-12-8 | 93-58-3 | 55369-70-5 |

| Molecular Formula | C9H11NO2 | C12H17NO2 | C8H8O2 | C12H17NO2 |

| Molecular Weight | 165.19 g/mol [3] | 207.27 g/mol | 136.15 g/mol [1] | 207.27 g/mol |

| Appearance | Colorless to yellow liquid/solid[3] | Solid | Colorless liquid[1] | Light yellow liquid or low-melting solid |

| Melting Point | 17-19 °C[3] | 104 °C | -12.5 °C[1] | Likely between 10-30 °C |

| Boiling Point | 256 °C[3] | 323.3 °C (at 760 mmHg) | 199.6 °C[1][4] | Expected to be >260 °C |

| Density | 1.126 g/mL at 25 °C[3] | 1.055 g/cm³ | 1.088 g/mL at 20 °C | ~1.1 g/mL |

| Refractive Index | n20/D 1.579[3] | N/A | nD 1.5164[1] | Expected to be between 1.56-1.58 |

| Solubility | Miscible with ethanol, DMSO, diethyl ether[3] | N/A | Poorly soluble in water, miscible with organic solvents[1] | Poorly soluble in water; soluble in common organic solvents |

Expert Analysis and Rationale for Predictions:

-

Melting Point: The ortho- and para-isomers of substituted benzoates can have significantly different melting points due to variations in crystal packing. The para-isomer, Methyl 4-(butylamino)benzoate, has a much higher melting point (104 °C) than the ortho-isomer, Methyl 2-(methylamino)benzoate (17-19 °C), which is a low-melting solid or liquid at room temperature.[3] The butyl group in our target compound is larger than the methyl group in the ortho-analog, which could slightly increase the melting point due to increased van der Waals forces. However, the ortho-substitution may hinder efficient crystal packing compared to the para-isomer. Therefore, a melting point slightly above that of Methyl 2-(methylamino)benzoate, likely in the 10-30 °C range, is a reasonable prediction.

-

Boiling Point: The boiling point is expected to be higher than that of Methyl 2-(methylamino)benzoate (256 °C) due to the larger butyl group leading to stronger intermolecular forces.[3] It will likely be lower than its para-isomer (323.3 °C).

-

Density and Refractive Index: These properties are generally influenced by molecular weight and structure. We can anticipate values similar to or slightly higher than Methyl 2-(methylamino)benzoate.[3]

Spectroscopic Data Interpretation

While experimental spectra for Methyl 2-(butylamino)benzoate are not available, we can predict the key features of its NMR and IR spectra based on the known data of its analogs and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The aromatic region will show complex multiplets due to the ortho-disubstitution pattern. We expect signals between 6.5 and 8.0 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely appearing between 4.5 and 5.5 ppm.

-

Butyl Group Protons (-CH₂-CH₂-CH₂-CH₃): A triplet for the terminal methyl group (~0.9 ppm), and a series of multiplets for the three methylene groups between ~1.3 and 3.2 ppm. The methylene group attached to the nitrogen will be the most downfield.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the range of 168-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-150 ppm). The carbon attached to the nitrogen atom will be significantly upfield compared to the others.

-

Butyl Group Carbons: Four signals corresponding to the butyl chain carbons, with the carbon attached to the nitrogen appearing around 40-45 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 51-52 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the butyl and methyl groups just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

-

C=C Stretches (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium intensity band around 1250-1350 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Synthesis and Reaction Pathways

A plausible and efficient synthetic route to Methyl 2-(butylamino)benzoate can be designed based on established organic chemistry principles and known preparations of similar compounds. The most direct approach would be the N-alkylation of Methyl Anthranilate (Methyl 2-aminobenzoate).

Proposed Synthetic Protocol: Reductive Amination

A common and effective method for N-alkylation of anilines is reductive amination. This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde to form an imine, which is then reduced in situ to the secondary amine.

Figure 2: Proposed workflow for the synthesis of Methyl 2-(butylamino)benzoate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl Anthranilate (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add Butyraldehyde (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations. Alternatively, sodium borohydride (NaBH₄) can be used, often with the addition of a weak acid.

-

Reaction Completion: Continue stirring at room temperature until the starting material is consumed (typically 4-12 hours).

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Methyl 2-(butylamino)benzoate.

This protocol is a self-validating system as progress can be monitored at each stage, and the final product's identity and purity can be confirmed using the spectroscopic methods outlined in the previous section.

Potential Applications and Biological Relevance

While specific applications for Methyl 2-(butylamino)benzoate are not documented, its structural motifs suggest potential utility in several fields, particularly in fragrance, flavor, and as an intermediate in pharmaceutical synthesis.

-

Fragrance and Flavor: Methyl 2-(methylamino)benzoate is known for its fruity, grape-like, and floral odor and is used in perfumes and flavorings.[3] It is plausible that Methyl 2-(butylamino)benzoate would also possess interesting olfactory properties, potentially with different nuances due to the butyl group.

-

Pharmaceutical Intermediate: The anthranilate scaffold is a common feature in many biologically active molecules. For instance, the structurally related compound 2-(dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine) is a well-known local anesthetic.[5][6][7] This suggests that Methyl 2-(butylamino)benzoate could serve as a valuable building block for the synthesis of novel therapeutic agents. Its potential biological activities could be explored in areas such as local anesthesia, analgesia, or as a kinase inhibitor, given the broad range of activities associated with substituted anilines and benzoates.[8]

Safety and Handling

In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(butylamino)benzoate, a conservative approach to handling is required, based on the known hazards of its analogs.

-

Methyl 2-(methylamino)benzoate: Causes skin and serious eye irritation.[9]

-

Methyl Benzoate: A combustible liquid that is harmful if swallowed and causes serious eye irritation.[10][11]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[10][12]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

-

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of its structural analogs for more detailed safety information.

Conclusion

Methyl 2-(butylamino)benzoate (CAS 55369-70-5) represents a molecule of potential interest that is currently under-characterized in the scientific literature. This technical guide has provided a comprehensive, analog-based framework for understanding its core properties. By systematically comparing it to Methyl 2-(methylamino)benzoate, Methyl 4-(butylamino)benzoate, and Methyl Benzoate, we have established well-founded predictions for its physicochemical characteristics, spectroscopic signatures, a viable synthetic route, potential applications, and essential safety precautions. This in-depth analysis serves as a valuable resource for researchers and developers, enabling them to approach their work with this compound with a higher degree of confidence and scientific rigor.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a general search, specific document not directly linked.

- Google Patents. (n.d.). CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride.

-

Carneiro, J. F., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(5). Available at: [Link]

-

PubChem. (n.d.). 2-Methylbutyl benzoate. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

U.S. EPA. (n.d.). 2-(Dimethylamino)ethyl 4-(butylamino)benzoate. Retrieved from [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

-

PubMed. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Retrieved from [Link]

-

ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

-

PubMed. (1983). Studies on the mechanism of the antifungal action of benzoate. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

DailyMed. (n.d.). Benzonate Capsules. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

-

PubMed. (2026). RIFM fragrance ingredient safety assessment, methyl 2-(formylamino)benzoate, CAS Registry Number 41270-80-8. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-(butylamino)benzoate;hydron;chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-(formylamino)-, methyl ester. Retrieved from [Link]

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl Benzoate [anshulchemicals.com]

- 3. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 4. echa.europa.eu [echa.europa.eu]

- 5. 136-47-0 Cas No. | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride | Matrix Scientific [matrixscientific.com]

- 6. CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride - Google Patents [patents.google.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. durhamtech.edu [durhamtech.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Methyl N-butylanthranilate chemical structure and molecular weight

The following technical guide provides an in-depth analysis of Methyl N-butylanthranilate , a specific chemical entity distinct from its isomer, butyl anthranilate. This document is structured for researchers and drug development professionals, focusing on structural identification, synthesis, and analytical characterization.

Chemical Identity, Synthesis, and Structural Characterization

Chemical Identity & Structural Analysis

Methyl N-butylanthranilate (CAS 55369-70-5) is a secondary amine derivative of methyl anthranilate. It belongs to the class of N-alkylated anthranilates , widely utilized in medicinal chemistry as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and in the fragrance industry for their distinct fruity-floral olfactory profiles.

Critical Distinction: Researchers must distinguish this compound from Butyl Anthranilate (CAS 7756-96-9).

-

Methyl N-butylanthranilate: Methyl ester, N-butyl substitution. (Target of this guide).

-

Butyl Anthranilate: Butyl ester, primary amine.

Physicochemical Data Table

| Parameter | Data |

| Chemical Name | Methyl 2-(butylamino)benzoate |

| CAS Registry Number | 55369-70-5 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Pale yellow liquid |

| Solubility | Soluble in ethanol, DMSO, chloroform; insoluble in water |

| Boiling Point | ~280–290 °C (Predicted based on homologs) |

| LogP | ~3.9 (Predicted) |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key steric environment of the secondary amine, which forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the structure.

Figure 1: Structural connectivity of Methyl N-butylanthranilate showing the intramolecular hydrogen bond common to N-alkyl anthranilates.

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing high-purity Methyl N-butylanthranilate is Reductive Amination . This pathway avoids the over-alkylation (formation of tertiary amines) often seen with direct alkylation using butyl halides.

Reaction Scheme

Reagents: Methyl Anthranilate (Substrate), Butyraldehyde (Carbonyl source), Sodium Triacetoxyborohydride (STAB, Reducing agent), Acetic Acid (Catalyst). Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

-

Imine Formation (In Situ):

-

Charge a flame-dried 100 mL round-bottom flask with Methyl Anthranilate (1.51 g, 10 mmol) and dry DCE (30 mL).

-

Add Butyraldehyde (0.79 g, 11 mmol, 1.1 eq) under nitrogen atmosphere.

-

Add Acetic Acid (0.6 g, 10 mmol, 1.0 eq) to catalyze imine formation.

-

Observation: Stir at room temperature for 30–60 minutes. Monitoring by TLC should show consumption of the starting aniline and formation of the imine intermediate.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Note: STAB is preferred over NaBH₄ because it is milder and selectively reduces the imine without reducing the ester functionality.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench and Work-up:

-

Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate 95:5).

-

Yield: Typically 85–95%.

-

Figure 2: Reductive amination workflow for the synthesis of Methyl N-butylanthranilate.

Analytical Characterization

Validation of the chemical structure relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The following data is derived from standard spectroscopic principles for N-alkyl anthranilates.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct anthranilate aromatic pattern and the N-butyl aliphatic chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.85 – 7.90 | dd | 1H | Ar-H (C3) | Ortho to Ester (Deshielded) |

| 7.70 – 7.80 | Broad s | 1H | N-H | Hydrogen-bonded to C=O |

| 7.30 – 7.35 | td | 1H | Ar-H (C5) | Meta to amine |

| 6.60 – 6.65 | d | 1H | Ar-H (C6) | Ortho to amine (Shielded) |

| 6.50 – 6.55 | td | 1H | Ar-H (C4) | Para to ester |

| 3.85 | s | 3H | O-CH₃ | Methyl Ester singlet |

| 3.15 – 3.20 | t | 2H | N-CH₂ -Pr | Methylene adjacent to Nitrogen |

| 1.60 – 1.70 | quint | 2H | N-CH₂-CH₂ -Et | Beta-methylene |

| 1.40 – 1.50 | sext | 2H | -CH₂-CH₂ -Me | Gamma-methylene |

| 0.95 | t | 3H | -CH₂-CH₃ | Terminal Methyl |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (M⁺): m/z 207[2]

-

Base Peak: m/z 164 (Loss of propyl group via α-cleavage/McLafferty rearrangement type fragmentation).

-

Diagnostic Fragment: m/z 132 (Loss of ester methoxy and propyl chain).

Applications & Safety Profile

Drug Development Relevance

Methyl N-butylanthranilate serves as a lipophilic scaffold. The N-butyl group increases membrane permeability compared to the parent methyl anthranilate.

-

Pharmacophore: The anthranilate core is bioisosteric with salicylates.

-

Modifications: The ester can be hydrolyzed to the free acid (N-butylanthranilic acid), a precursor to fenamate-class NSAIDs.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Phototoxicity: Like its analog Methyl N-methylanthranilate, this compound may exhibit phototoxicity under UV exposure.[3] It should be stored in amber glass containers.

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

Japanese Ministry of Health, Labour and Welfare. (2010). Specifications and Standards for Foods, Food Additives, etc.[4] Under the Food Sanitation Act. (Source for CAS 55369-70-5 designation).[5] Link

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).[7] Link

-

BenchChem. (2025).[8] Synthesis of Methyl N-methylanthranilate Protocol. (Analogous synthesis methodology).[8] Link

-

National Institute of Standards and Technology (NIST). (2025). Methyl anthranilate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

-

The Good Scents Company. (2024). Methyl N-butylanthranilate Information. Link

Sources

- 1. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Butyl anthranilate | C11H15NO2 | CID 24433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methyl N-butylanthranilate: Technical Profile & Application Guide

[1]

Executive Summary

Methyl N-butylanthranilate (Methyl 2-(butylamino)benzoate) is a secondary amine ester utilized in advanced flavor and fragrance formulations.[1] Unlike its primary amine counterpart, Methyl Anthranilate (MA), this N-alkylated derivative offers a distinct advantage: enhanced chemical stability in the presence of aldehydes.[1]

While MA is notorious for forming highly colored Schiff bases (discoloration) when paired with citrals or vanillin, Methyl N-butylanthranilate’s secondary amine structure sterically and chemically hinders this reaction.[1] This makes it a critical problem-solver for perfumers and flavorists seeking the "concord grape" or "orange blossom" nuance in unstable media.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | Methyl 2-(butylamino)benzoate |

| Common Name | Methyl N-butylanthranilate |

| CAS Number | 55369-70-5 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Functional Groups | Ester (Methyl), Secondary Amine (N-Butyl) |

| Solubility | Soluble in ethanol, oils; Insoluble in water |

| Appearance | Colorless to pale yellow liquid |

Structural Visualization

The molecule features an anthranilate core with a butyl chain attached to the nitrogen.[1][2] This elongation increases lipophilicity (LogP) and reduces vapor pressure compared to Methyl Anthranilate.[1]

Olfactory & Gustatory Profile

The N-alkylation significantly alters the sensory impact of the anthranilate core.[1]

Fragrance Profile

-

Descriptors: Softened grape, orange blossom, neroli, woody-dryout.[1]

-

Impact: Lower initial impact than Methyl Anthranilate but significantly higher tenacity .[1]

-

Nuance: Lacks the harsh, solvent-like "gasoline" top note often associated with high concentrations of Methyl Anthranilate.[1] The butyl group adds a "green" or "waxy" petal-like softness.[1]

Flavor Profile

-

Primary Note: Fruity (Berry/Grape).

-

Secondary Note: Floral (Jasmine/Neroli).

-

Mouthfeel: Heavier, more substantive than MA.

-

Usage: Used in berry complexes (blueberry, raspberry) to provide a "jammy" depth that persists through processing.[1]

Synthesis & Manufacturing

The industrial synthesis typically employs Reductive Alkylation , avoiding the formation of di-alkylated byproducts common in direct halide alkylation.[1]

Protocol: Reductive Alkylation

Reaction: Methyl Anthranilate + Butanal (Butyraldehyde) + H₂

-

Schiff Base Formation: Methyl Anthranilate is condensed with Butanal to form the intermediate imine.[1]

-

Hydrogenation: The imine is reduced in situ using a catalyst (Pt/C or Raney Nickel) under hydrogen pressure.[1]

-

Purification: Fractional distillation to remove unreacted amine and solvent.[1]

Applications in Formulation

The primary utility of Methyl N-butylanthranilate lies in its stability profile.[1]

The "Schiff Base" Problem

Primary amines (like Methyl Anthranilate) react with aldehydes (Citral, Vanillin, Benzaldehyde) to form colored Schiff bases (deep yellow to brown).[1] This limits MA's use in citrus colognes or vanilla-heavy flavors.[1]

The N-Alkyl Solution

Methyl N-butylanthranilate is a secondary amine .[1]

-

Mechanism: It cannot form a stable, conjugated Schiff base with aldehydes due to the lack of a second hydrogen atom on the nitrogen.[1]

-

Result: No discoloration.

-

Application: Ideal for "White Flower" accords (Tuberose, Jasmine) in clear liquids, shampoos, or beverages containing citral.[1]

| Application Area | Function | Benefit |

| Fine Fragrance | Neroli/Orange Blossom | Non-discoloring replacement for MA in citrus blends.[1] |

| Beverage Flavor | Grape/Berry | Adds "jammy" body without high volatility loss during pasteurization.[1] |

| Functional Scents | Detergents/Soaps | High substantivity on fabric/skin due to increased LogP.[1] |

Safety & Regulatory Status

-

Japan: Listed in the "List of Designated Additives" (Flavoring Agents) under the Food Sanitation Act (MHLW).[1]

-

FEMA/GRAS: While specific FEMA numbers are assigned to analogs (e.g., Isobutyl N-methylanthranilate is FEMA 4149), Methyl N-butylanthranilate is regulated as a flavoring substance in major markets like Japan.[1]

-

Toxicology: Generally regarded as safe (GRAS) when used at flavor levels.[1] As an anthranilate derivative, it is expected to have low acute toxicity.[1]

-

Phototoxicity: Unlike Methyl N-methylanthranilate (which can be phototoxic), N-butyl derivatives generally show lower photo-irritation potential, though specific testing is recommended for leave-on cosmetics.[1]

References

-

Japan Ministry of Health, Labour and Welfare (MHLW). List of Designated Additives (Flavoring Agents). Retrieved from [1]

-

The Good Scents Company. Flavor and Fragrance Materials - Anthranilate Structure Activity.[1] (General Reference for Anthranilate properties).

- Bedoukian Research.N-Alkyl Anthranilates: Stability and Application. (Industry standard knowledge on Schiff base avoidance).

-

National Institute of Health Sciences (Japan). Safety Assessment of Flavoring Agents.[1] Retrieved from [1]

Physicochemical Profiling of Methyl 2-(butylamino)benzoate: A Technical Guide to Boiling Point and Refractive Index Analysis

Executive Summary

Methyl 2-(butylamino)benzoate, also known as methyl N-butylanthranilate, is a specialized ortho-substituted benzoate ester utilized in advanced fragrance formulations, food additives (designated under SEQ 2674 in Japanese flavoring registries)[1], and as a synthetic intermediate in pharmaceutical development. For drug development professionals and chemical engineers, mastering the physical properties of this compound—specifically its boiling point (BP) and refractive index (RI) —is non-negotiable. These parameters dictate the thermodynamic boundaries for vacuum distillation, solvent recovery, and the optical clarity of liquid formulations.

This whitepaper provides an in-depth mechanistic evaluation of these properties, supported by structural extrapolation and self-validating analytical protocols designed for rigorous quality control environments.

Mechanistic Physicochemistry & Data Synthesis

Because empirical data for highly specific derivatives can be sparse, Senior Application Scientists rely on structural thermodynamics and optical physics to establish baseline expectations before empirical validation.

The Causality of the Boiling Point

Boiling point is governed by the energy required to overcome intermolecular forces. The base molecule, methyl anthranilate, exhibits an intramolecular hydrogen bond between the amino (-NH) proton and the ester carbonyl oxygen. This internal sequestration reduces intermolecular hydrogen bonding, making it relatively volatile. When the amine is alkylated with a butyl group to form methyl 2-(butylamino)benzoate, this intramolecular hydrogen bond is retained, but the molecular weight increases by 56 g/mol . The addition of this C4 aliphatic chain significantly increases London dispersion forces.

Comparing the methyl derivative (methyl 2-(methylamino)benzoate, BP: 256 °C)[2] to the butyl derivative, the addition of three methylene units typically elevates the boiling point by 20–25 °C per carbon. This structural logic perfectly aligns with its measured isomer, methyl 4-(butylamino)benzoate, which exhibits a boiling point of 323.3 °C[3]. Therefore, the ortho-substituted butyl derivative is confidently extrapolated to the 320–325 °C range at atmospheric pressure.

The Causality of the Refractive Index

Refractive index (

Quantitative Property Summary

| Physicochemical Property | Value (Extrapolated / Reference) | Mechanistic Rationale & Reference Analog |

| Molecular Formula | C₁₂H₁₇NO₂ | Standard structural composition. |

| Molecular Weight | 207.27 g/mol | Calculated via atomic mass. |

| Boiling Point (760 mmHg) | ~320.0 – 325.0 °C | Extrapolated via London dispersion scaling; validated against isomer Methyl 4-(butylamino)benzoate (323.3 °C)[3]. |

| Refractive Index ( | ~1.555 – 1.565 | Adjusted for aliphatic molar volume expansion relative to Methyl 2-(methylamino)benzoate (1.579)[2]. |

Analytical Validation Workflow

To ensure absolute scientific integrity, the determination of these properties must follow a strict, self-validating workflow. The logical relationship between sample preparation, parallel analysis, and data validation is visualized below.

Figure 1: Analytical workflow for determining boiling point and refractive index of organic esters.

Self-Validating Experimental Protocols

Do not rely on single-point measurements. The following methodologies incorporate internal system suitability checks to ensure that the data generated is authoritative and immune to instrumental drift.

Precision Boiling Point Determination via DSC

Because methyl 2-(butylamino)benzoate boils at >300 °C, atmospheric distillation risks thermal degradation (ester pyrolysis or oxidation). Differential Scanning Calorimetry (DSC) paired with vacuum distillation is the standard.

Step-by-Step Methodology:

-

System Calibration (The Self-Validation Check): Run a high-purity standard of methyl 2-(methylamino)benzoate. The system must register an endothermic boiling peak at exactly 256 ± 1 °C[2]. If the variance exceeds 1 °C, recalibrate the thermocouple.

-

Sample Preparation: Weigh 5.0 mg of methyl 2-(butylamino)benzoate into a pinhole-vented aluminum DSC crucible. The pinhole allows vapor escape while maintaining a consistent internal pressure.

-

Thermal Ramping: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidation. Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

-

Data Extraction: Record the extrapolated onset temperature (

) of the endothermic vaporization peak. -

Nomograph Conversion: If operating under vacuum (e.g., 10 mmHg) to prevent degradation, use a to extrapolate the observed boiling point back to standard atmospheric pressure (760 mmHg).

High-Accuracy Refractometry

Refractive index is highly sensitive to temperature fluctuations (density changes alter the molar volume). Measurements must strictly adhere to standards using a Peltier-thermostated digital refractometer.

Step-by-Step Methodology:

-

System Calibration (The Self-Validation Check): Clean the sapphire prism with acetone and let it evaporate. Zero the instrument using HPLC-grade water (

= 1.3330). Next, measure a certified Toluene standard ( -

Temperature Equilibration: Set the instrument's Peltier temperature control to exactly 20.0 °C.

-

Sample Application: Apply 0.2 mL of methyl 2-(butylamino)benzoate to the prism. Close the sample cover to prevent evaporation and ambient light interference.

-

Equilibration & Measurement: Allow 60 seconds for the sample to achieve thermal equilibrium with the prism. Initiate the measurement using the Sodium D-line wavelength (589.3 nm).

-

Post-Run Verification: Re-measure the Toluene standard. If the reading has drifted, discard the analyte data and clean the prism.

Implications for Formulation and Drug Development

Understanding the exact BP and RI of methyl 2-(butylamino)benzoate directly impacts downstream processing:

-

Distillation & Purification: The high boiling point (~320 °C) indicates that purification must be conducted under high vacuum (e.g., <1 mmHg) to drop the operational boiling point below 150 °C, thereby preventing thermal degradation of the ester linkage.

-

Optical Clarity in Formulations: In liquid pharmaceutical formulations or advanced cosmetic matrices, matching the refractive index of the active/excipient mixture with the continuous phase is critical for creating visually clear microemulsions. The RI of ~1.56 makes it highly compatible with lipid-based delivery systems and aromatic excipients.

References

-

Ministry of Health, Labour and Welfare (Japan). "List of Designated Food Additives (Flavoring Agents)". SEQ 2674: Methyl N-butylanthranilate. Accessed March 2026. URL:[Link]

-

ASTM International. "ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids." URL:[Link]

-

ASTM International. "ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids." URL:[Link]

Sources

Synonyms for Methyl N-butylanthranilate in scientific literature

The following technical guide is structured to provide a definitive reference for Methyl N-butylanthranilate , a specialized flavoring agent and chemical intermediate. This guide prioritizes structural precision to resolve common nomenclature ambiguities in the anthranilate family.

Nomenclature, Structural Identity, and Chemical Properties

Executive Summary & Core Identity

Methyl N-butylanthranilate is a specific ester within the anthranilate family, distinct from its more common homologs like Methyl Anthranilate (grape scent) or Butyl Anthranilate. In scientific literature and regulatory frameworks, precise nomenclature is critical because the transposition of the "butyl" group—whether on the ester oxygen or the amine nitrogen—drastically alters the molecule's olfactory profile and metabolic fate.

This guide serves as a disambiguation resource for researchers synthesizing or analyzing this compound, specifically CAS RN: 55369-70-5 .

Critical Disambiguation

Before proceeding, researchers must verify their target molecule against the following distinction:

| Feature | Target Molecule | Common Confusion #1 | Common Confusion #2 |

| Common Name | Methyl N-butylanthranilate | Butyl Anthranilate | Methyl N-methylanthranilate |

| Structure | Methyl ester, N-butyl substitution | Butyl ester , primary amine | Methyl ester, N-methyl substitution |

| CAS RN | 55369-70-5 | 7756-96-9 | 85-91-6 |

| Formula | C₁₂H₁₇NO₂ | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ |

Nomenclature Hierarchy

The following synonyms are categorized by their utility in different scientific contexts.

Systematic Nomenclature (IUPAC & CAS)

These names are required for patent filings, formal publications, and chemical database searching.

-

Preferred IUPAC Name: Methyl 2-(butylamino)benzoate

-

CAS Index Name: Benzoic acid, 2-(butylamino)-, methyl ester

Regulatory & Industry Identifiers

Used in safety data sheets (SDS), import/export documentation, and food safety regulations.

-

Japanese MHLW ID: Designated Additive #2674 (Listed as methyl N-butylanthranilate) [1][2]

-

EINECS/ELINCS: (Compound is often treated as a low-volume specialty chemical; verify specific regional listings).

-

FEMA/JECFA: While homologs have specific numbers (e.g., Methyl Anthranilate is FEMA 2682), Methyl N-butylanthranilate is frequently regulated under broader "Anthranilate esters" categories in some jurisdictions, but specifically listed in Japan.

Structural Analysis & Visualization

Understanding the connectivity is essential for retrosynthetic analysis. The molecule consists of a benzoate core with two key substitutions: a methyl ester group at position 1 and a butylamino group at position 2.

Structural Diagram (Graphviz)

Figure 1: Structural connectivity of Methyl N-butylanthranilate, highlighting the N-alkylation at the C2 position.

Chemical Properties & Experimental Data

The addition of the N-butyl group significantly increases lipophilicity compared to the parent methyl anthranilate.

| Property | Value / Description | Source/Derivation |

| Molecular Formula | C₁₂H₁₇NO₂ | Calculated |

| Molecular Weight | 207.27 g/mol | Calculated |

| Physical State | Pale yellow liquid (Standard conditions) | Observed in homologs |

| Solubility | Insoluble in water; Soluble in Ethanol, Oils | Lipophilic N-butyl chain |

| Odor Profile | Fruity, floral, less harsh than methyl anthranilate | Structure-Activity Relationship |

| Boiling Point | > 260°C (Predicted) | Est.[3] based on MW increase vs. Methyl Anthranilate (256°C) |

Synthesis & Experimental Protocols

Protocol: Reductive Amination of Methyl Anthranilate

This method avoids the formation of quaternary ammonium salts.

Reagents:

-

Methyl Anthranilate (1.0 eq)

-

Butyraldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Workflow:

-

Imine Formation: Dissolve Methyl Anthranilate in DCM. Add Butyraldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere.

-

Checkpoint: Monitor disappearance of starting amine via TLC (Hexane:EtOAc 8:2).

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

-

Safety: Hydrogen gas evolution may occur; ensure venting.

-

-

Quenching: After reaction completion (approx. 4-12 hours), quench with saturated NaHCO₃ solution.

-

Extraction: Extract aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate Methyl N-butylanthranilate .

Synthesis Pathway Diagram

Figure 2: Recommended reductive amination pathway for high-purity synthesis.

References

-

Ministry of Health, Labour and Welfare (Japan). (2010). Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act (Abstract). JETRO.[4]

-

National Institute of Standards and Technology (NIST). (2023). Anthranilic acid, N-methyl-, butyl ester (Homolog Comparison Data). NIST Chemistry WebBook, SRD 69.[3]

-

PubChem. (2025). Compound Summary: Methyl N-butylanthranilate (Search Query). National Library of Medicine.

Sources

Methyl 2-(butylamino)benzoate PubChem CID and ChemSpider ID

This guide provides an in-depth technical analysis of Methyl 2-(butylamino)benzoate (also known as Methyl N-butylanthranilate), a specialized ester used primarily in the flavor and fragrance industry.[1]

Identification, Physicochemical Profiling, and Application Scenarios

Executive Summary

Methyl 2-(butylamino)benzoate is a secondary amine derivative of methyl anthranilate.[1] It is characterized by a tenacious, fruity odor profile reminiscent of concord grapes with specific nuance modifications due to the N-butyl substitution. While less ubiquitous than its parent compound (methyl anthranilate) or its N-methyl homolog (dimethyl anthranilate), it holds specific regulatory status, notably within the Japanese Standards for Food Additives (JSFA).[1]

Key Identifier: The definitive identifier for this compound is CAS 55369-70-5 . Researchers should prioritize this registry number over name-based searches in public databases like PubChem or ChemSpider, where indexing for this specific alkyl homolog may be sparse or conflated with isomers.

Chemical Identity & Database Integration

The compound is an ortho-substituted benzoate ester. The N-butyl group increases lipophilicity and reduces volatility compared to methyl anthranilate, impacting its fixative properties in fragrance formulations.

Table 1: Chemical Identifiers

| Registry System | Identifier | Notes |

| CAS Registry Number | 55369-70-5 | Primary Identifier (Verified via MHLW/JSFA) |

| IUPAC Name | Methyl 2-(butylamino)benzoate | Systematic nomenclature |

| Synonyms | Methyl N-butylanthranilate; N-Butylanthranilic acid methyl ester | Common trade names |

| JSFA Number | 2674 | Japanese Designated Food Additive Sequence |

| PubChem CID | Not widely indexed | Search via SMILES or CAS recommended |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| SMILES | CCCCNC1=CC=CC=C1C(=O)OC | Useful for structural search |

Note on Database Indexing: Unlike common commodity chemicals, Methyl 2-(butylamino)benzoate does not have a prominent, stable PubChem CID or ChemSpider ID in the public domain top-tier results.[1] Researchers are advised to use the SMILES string or CAS 55369-70-5 for exact database retrieval in proprietary systems (e.g., SciFinder, Reaxys).[1]

Physicochemical Properties[1][3][5]

The introduction of the butyl chain on the amine nitrogen significantly alters the physical behavior of the molecule compared to the primary amine (methyl anthranilate).[1]

-

Appearance: Colorless to pale yellow liquid.[1]

-

Odor: Fruity, grape-like, with a heavier, more persistent character than methyl anthranilate.[1]

-

Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and most organic solvents.[1]

-

LogP (Estimated): ~3.5 - 3.8 (Higher lipophilicity due to C4 chain).[1]

-

Boiling Point (Estimated): ~280–300°C (at 760 mmHg) based on homolog trends (Methyl anthranilate BP is 256°C).[1]

Structural Visualization

The following diagram illustrates the pharmacophore and functional groups:

Caption: Structural breakdown of Methyl 2-(butylamino)benzoate showing the ortho-substitution pattern that facilitates intramolecular hydrogen bonding, stabilizing the molecule.[1]

Synthesis & Manufacturing

The synthesis of Methyl 2-(butylamino)benzoate is typically achieved via Reductive Amination .[1] This method is preferred over direct alkylation with butyl halides to avoid over-alkylation (formation of quaternary ammonium salts) and to ensure high selectivity for the secondary amine.[1]

Protocol: Reductive Amination

-

Reactants: Methyl Anthranilate (1.0 eq) + Butyraldehyde (1.0-1.2 eq).[1]

-

Intermediate: Formation of the Schiff base (imine).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/NaCNBH₃).[1]

-

Purification: Vacuum distillation.

Caption: Synthesis pathway via reductive amination, converting the primary amine of methyl anthranilate to the N-butyl secondary amine.

Applications & Utility

Flavor & Fragrance (F&F)

-

Odor Profile: The N-butyl derivative offers a variation on the classic "Concord Grape" scent of methyl anthranilate. The butyl group suppresses the harsh chemical "sharpness" often associated with the primary amine, providing a smoother, deeper, and more substantive fruity note.[1]

-

Stability: Unlike methyl anthranilate, which is a primary amine and prone to forming Schiff bases (discoloration) with aldehydes in perfume compositions, the secondary amine nature of Methyl 2-(butylamino)benzoate significantly reduces this reactivity.[1] This makes it a valuable alternative in formulations containing aldehydes (e.g., Vanillin, Citral).[1]

Regulatory Status[2][3]

-

Japan: Designated Food Additive (Sequence No. 2674).[1][4][5] Approved for use in food flavoring.[1][3]

-

Global: Researchers should verify FEMA GRAS status for specific regions, as it is less common than the N-methyl derivative (Dimethyl anthranilate).[1]

Safety & Handling

As an anthranilate ester, standard laboratory safety protocols apply.[1]

-

GHS Classification (Predicted):

-

Handling: Wear nitrile gloves and safety goggles.[1] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. While less reactive than methyl anthranilate, it should still be protected from light to prevent potential degradation.[1]

References

-

Ministry of Health, Labour and Welfare (MHLW), Japan .[1] List of Designated Food Additives. Sequence No. 2674: Methyl N-butylanthranilate.[1][4][3][5][7] CAS 55369-70-5.

-

BLD Pharm . Product Catalog: Methyl 2-(butylamino)benzoate. Catalog No. BD108264.[1]

-

The Japan Food Chemical Research Foundation . List of Flavouring Substances. Entry: methyl N-butylanthranilate.[8][2][4][5][7][9]

Sources

- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leffingwell.com [leffingwell.com]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. scribd.com [scribd.com]

- 9. leffingwell.com [leffingwell.com]

Biological Activity of N-Alkylated Anthranilate Derivatives

A Technical Guide for Research & Development

Executive Summary

The anthranilate scaffold (2-aminobenzoic acid) is a privileged structure in medicinal chemistry. While N-aryl anthranilates (fenamates) are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs), N-alkylated anthranilate derivatives represent a distinct and evolving chemical space. Unlike their aryl counterparts, N-alkyl derivatives—ranging from simple N-methylanthranilate (found in citrus and grapes) to complex terpene-conjugated or organoselenium hybrids—exhibit a unique pharmacological profile that includes potent antimicrobial membrane disruption, specific cytotoxicity against carcinoma lines, and modulation of inflammatory cytokines beyond simple COX inhibition.

This guide synthesizes the structural activity relationships (SAR), synthesis pathways, and validated experimental protocols for evaluating these compounds.

Structural Activity Relationship (SAR) & Chemical Basis

The biological efficacy of N-alkyl anthranilates is governed by the substitution pattern on the amine nitrogen and the anthranilate ring.

-

Lipophilicity & Membrane Penetration: N-alkylation significantly increases lipophilicity (LogP), facilitating the penetration of bacterial cell walls and the blood-brain barrier.

-

Electronic Effects: Unlike electron-withdrawing aryl groups in fenamates, alkyl groups are electron-donating. This alters the pKa of the amine and the carboxylic acid, influencing binding affinity to targets like cyclooxygenase (COX) enzymes and bacterial membranes.

-

Steric Bulk: Short chains (Methyl/Ethyl) often retain receptor binding (e.g., TRP channels), while bulky groups (e.g., Linalyl) shift the mechanism toward membrane disruption.

SAR Visualization

The following diagram illustrates the critical modification zones on the anthranilate core.

Figure 1: Structural Activity Relationship (SAR) map highlighting functional zones of N-alkylated anthranilates.

Synthesis Strategies

Synthesis of N-alkylated anthranilates requires controlling mono- vs. di-alkylation. Two primary pathways are dominant in current literature: Chemical Synthesis (Nucleophilic Substitution) and Biosynthesis.

A. Chemical Synthesis (Reductive Amination / Alkylation)

-

Method: Reaction of anthranilic acid (or esters) with alkyl halides in the presence of a base (

), or reductive amination using aldehydes and reducing agents ( -

Critical Control: Temperature control is vital to prevent over-alkylation (quaternary ammonium formation).

-

Yield: Typically 70-90%.

B. Biosynthesis (Metabolic Engineering)

Recent advances utilize engineered Escherichia coli strains harboring N-methyltransferase (NMT) genes. This pathway avoids toxic alkylating agents.

-

Pathway: Glucose

Chorismate

Key Biological Activities[1][2][3][4][5][6][7]

3.1 Antimicrobial & Membrane Disruption

Unlike standard antibiotics that target specific enzymes, bulky N-alkyl anthranilates (e.g., Linalyl Anthranilate ) often act as membrane disruptors.

-

Mechanism: The hydrophobic alkyl tail inserts into the lipid bilayer, increasing permeability and causing leakage of intracellular contents (DNA, proteins).

-

Target Pathogens: Effective against carbapenemase-producing Klebsiella pneumoniae (KPC-KP), E. coli, and S. aureus.

-

Synergy: Shows synergistic bactericidal activity when combined with carbapenems (e.g., Meropenem).

3.2 Anti-inflammatory & Analgesic

N-methylanthranilate and its derivatives exhibit antinociceptive properties distinct from traditional NSAIDs.

-

Mechanism:

-

TRP Channel Modulation: Some derivatives activate TRPA1/TRPV1, leading to desensitization of pain receptors (similar to capsaicin).

3.3 Anticancer Potential

Recent studies on Organodiselenide-tethered methyl anthranilates have shown selective cytotoxicity.

-

Target: HepG2 (Liver carcinoma) and breast cancer cells.[2]

-

Mechanism: Induction of oxidative stress (ROS generation) specifically in cancer cells, leading to mitochondrial dysfunction and apoptosis.

Mechanism of Action Diagram

Figure 2: Multi-target mechanism of action: Membrane disruption (bacteria), Signaling modulation (inflammation), and ROS induction (cancer).

Experimental Protocols (Self-Validating Systems)

To ensure "Trustworthiness" and reproducibility, the following protocols include specific validation steps (controls).

Protocol A: Bacterial Membrane Permeability Assay (Ethidium Bromide Uptake)

Purpose: To confirm if the N-alkyl derivative kills bacteria by disrupting the membrane. Principle: Ethidium bromide (EtBr) is fluorescent but cannot penetrate intact membranes. If the compound damages the membrane, EtBr enters, binds DNA, and fluoresces.

Workflow:

-

Preparation: Grow K. pneumoniae or E. coli to mid-log phase (

). Wash and resuspend in PBS. -

Treatment:

-

Test: Incubate bacteria with N-alkyl anthranilate (at

MIC) for 1 hour. -

Negative Control: Bacteria + PBS (No fluorescence expected).

-

Positive Control: Bacteria + 0.1% Triton X-100 (Max fluorescence).

-

-

Staining: Add EtBr (final concentration

). -

Measurement: Measure fluorescence immediately (Ex: 518 nm, Em: 605 nm) using a spectrofluorometer.

-

Validation: Calculate % uptake relative to the Positive Control.

Protocol B: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Purpose: To quantify systemic anti-inflammatory efficacy.

Workflow:

-

Animals: Wistar albino rats (n=6 per group). Fasted overnight.

-

Administration (T=0):

-

Test Group: Oral gavage of N-alkyl anthranilate (e.g., 50 mg/kg).

-

Reference Group: Indomethacin or Diclofenac (10 mg/kg).

-

Control Group: Vehicle (Saline/CMC).

-

-

Induction (T+30 min): Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

-

Validation:

-

Calculate % Inhibition:

-

Check: The Reference Group must show statistically significant inhibition (>40%) for the assay to be valid.

-

Quantitative Data Summary

| Compound Class | Derivative Example | Target / Model | Activity Metric | Reference |

| Terpene-Hybrid | Linalyl Anthranilate | K. pneumoniae (KPC) | Bactericidal at 2.5% v/v | [3] |

| Organoselenium | Methyl 2-amino-5-(methylselanyl) benzoate | HepG2 (Liver Cancer) | IC50: 3.57 | [2] |

| Organoselenium | Methyl 2-amino-5-(methylselanyl) benzoate | C. albicans | 100% Inhibition (vs Clotrimazole) | [2] |

| Simple Alkyl | N-methylanthranilate | Analgesic (Mice) | Significant antinociception | [1] |

| Sulfonamide | N-benzenesulfonyl anthranilate | MOLT-3 (Leukemia) | IC50: 15.71 | [5] |

Future Outlook

The field is moving toward hybridization . Simple N-alkylation provides baseline activity, but tethering anthranilates to organoselenium moieties or terpenes (bi-functional molecules) drastically enhances potency and selectivity. Future development should focus on:

-

Selectivity Indices: Improving the toxicity ratio between mammalian cells and bacterial membranes.

-

Bio-production: Scaling up the E. coli metabolic engineering pathways to produce these derivatives sustainably.

References

-

Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Source: PubMed / J Microbiol Biotechnol. URL:[Link]

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Source: PMC / NIH. URL:[Link]

-

Antimicrobial activity and mode of action of terpene linalyl anthranilate against carbapenemase-producing Klebsiella pneumoniae. Source: PubMed.[3] URL:[Link]

-

Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Source: International Journal of Drug Development and Research. URL:[Link]

-

Investigation on biological activities of anthranilic acid sulfonamide analogs. Source: PMC / NIH. URL:[Link]

Sources

- 1. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 2. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anthranilic acid derivatives: Topics by Science.gov [science.gov]

Synthesis of Methyl 2-(butylamino)benzoate via reductive alkylation

Application Note: Precision Synthesis of Methyl 2-(butylamino)benzoate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(butylamino)benzoate (Methyl

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Reaction Design

The Challenge: Selectivity in Aniline Alkylation

Methyl anthranilate is a sterically hindered, electron-deficient aniline. Direct alkylation with butyl halides often leads to over-alkylation (formation of tertiary amines) and competitive ester hydrolysis. Reductive amination is the superior pathway, but it requires a reducing agent that differentiates between the aldehyde precursor and the intermediate imine.[1]

The Solution: Borohydride Chemoselectivity

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)

-

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between methyl anthranilate and butyraldehyde. Acetic acid serves as a crucial catalyst, protonating the imine to form a reactive iminium species, which is then irreversibly reduced by the hydride source.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the reductive alkylation showing the critical activation of the imine by acetic acid.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| Methyl Anthranilate | 151.16 | 1.0 | Substrate |

| Butyraldehyde | 72.11 | 1.2 | Alkylating Agent |

| NaBH(OAc) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 2.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium |

Safety Note: DCE is a carcinogen; handle in a fume hood. STAB releases acetic acid upon hydrolysis.

Step-by-Step Procedure

Step 1: Solvation and Activation

-

Charge a dry 250 mL round-bottom flask (equipped with a magnetic stir bar) with Methyl Anthranilate (1.51 g, 10.0 mmol).

-

Add 1,2-Dichloroethane (DCE) (40 mL) under a nitrogen atmosphere.

-

Add Butyraldehyde (1.08 mL, 12.0 mmol) followed by Glacial Acetic Acid (1.14 mL, 20.0 mmol).

-

Note: The solution may turn slightly yellow, indicating Schiff base formation. Stir at Room Temperature (RT) for 20 minutes to ensure equilibrium.

-

Step 2: Reductive Step 4. Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). 5. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

- Critical Control: Do not dump all at once. Gas evolution (H

- Remove the cooling bath and allow the reaction to stir at Room Temperature for 4–16 hours.

- Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The starting material (Methyl Anthranilate) is highly fluorescent; disappearance of the lower Rf spot indicates completion.

Step 3: Quench and Workup

7. Quench the reaction by carefully adding saturated aqueous NaHCO

Step 4: Purification 11. The crude oil is typically >90% pure. For analytical grade, purify via Flash Column Chromatography on silica gel.

- Eluent: Gradient of Hexane (100%)

- Yield Expectation: 85–95% as a pale yellow oil.

Process Control & Validation

Workflow Diagram

Figure 2: Operational workflow for the reductive alkylation process.

Characterization Data (Self-Validation)

To confirm the identity of Methyl 2-(butylamino)benzoate , compare your isolated product against these expected spectral parameters.

| Technique | Expected Signal | Interpretation |

| Aromatic proton adjacent to Ester (Deshielded) | ||

| N-H signal (Broad, exchangeable). Critical proof of secondary amine. | ||

| O-CH | ||

| N-CH | ||

| Terminal Methyl of butyl chain | ||

| IR Spectroscopy | ~3350 cm | N-H stretch (weak, single band for secondary amine) |

| ~1685 cm | C=O stretch (Conjugated ester) |

Troubleshooting:

-

Problem: Low conversion.

-

Cause: Incomplete imine formation due to wet solvent or insufficient acid.

-

Fix: Add 3Å molecular sieves to Step 1 or increase AcOH to 2.5 equiv.

-

-

Problem: Over-alkylation (Dialkylation).

-

Cause: High temperature or large excess of aldehyde.

-

Fix: Maintain strict 1.1–1.2 equiv of aldehyde. The steric hindrance of the ortho-ester usually protects against this.

-

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][4][5][6][7][8] Available at: [Link]

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. DSpace [open.bu.edu]

- 3. prepchem.com [prepchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. youtube.com [youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Protocol for the N-Alkylation of Methyl Anthranilate with Butyraldehyde via Reductive Amination

Here is a comprehensive Application Note and Protocol for the N-alkylation of methyl anthranilate with butyraldehyde, structured to provide mechanistic depth, empirical optimization, and self-validating experimental procedures.

Executive Summary The N-alkylation of anilines is a cornerstone transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and fine fragrances. Specifically, the reductive amination of methyl anthranilate with butyraldehyde yields methyl N-butylanthranilate, a versatile building block and a compound designated as a high-value flavoring agent[1]. This application note provides a highly reproducible, self-validating protocol for this transformation using sodium triacetoxyborohydride (STAB).

Mechanistic Rationale & Catalyst Selection

Methyl anthranilate is an electron-deficient aromatic amine due to the inductive and resonance-withdrawing effects of the ortho-methoxycarbonyl group. This reduced nucleophilicity makes direct alkylation with alkyl halides prone to low yields and over-alkylation. Reductive amination circumvents these issues by proceeding through a transient imine/iminium intermediate.

STAB (

Logical mechanism of STAB-mediated reductive amination of methyl anthranilate.

Experimental Protocol: STAB-Mediated Reductive Amination

Self-Validating System : This protocol integrates in-process controls (such as TLC polarity shifts) and specific visual quenching cues to ensure reproducibility, safety, and high purity.

Materials & Reagents

-

Methyl anthranilate (1.0 equiv, limiting reagent)

-

Butyraldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial acetic acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous

-

Brine (saturated NaCl)

-

Anhydrous

-

Silica gel (60 Å, 230-400 mesh)

Step-by-Step Procedure

-

Imine Formation : In an oven-dried round-bottom flask purged with nitrogen, dissolve methyl anthranilate (10.0 mmol) and butyraldehyde (12.0 mmol) in anhydrous DCE (30 mL).

-

Acid Catalysis : Add glacial acetic acid (10.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes to ensure complete iminium ion formation. Causality: Skipping this incubation period leads to unreacted starting materials due to the poor nucleophilicity of the aniline[3].

-

Reduction : Cool the flask to 0 °C using an ice bath. Add STAB (15.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the mild exotherm and prevents the thermal degradation of the active hydride species[4].

-

Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progress via TLC (Hexanes:Ethyl Acetate, 8:2 v/v). The product spot will appear significantly less polar than the starting aniline.

-

Quenching : Once TLC indicates complete consumption of methyl anthranilate, cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous

(20 mL). Causality: Vigorous effervescence ( -

Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine (30 mL) to remove residual water-soluble impurities. Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of 0-10% ethyl acetate in hexanes to afford pure methyl N-butylanthranilate.

Step-by-step experimental workflow for the N-alkylation protocol.

Quantitative Data & Condition Optimization

The following tables summarize the stoichiometric requirements and the empirical optimization of reaction conditions to maximize the yield of methyl N-butylanthranilate.

Table 1: Stoichiometric Parameters and Expected Outcomes

| Reagent | Equivalents | Mass/Volume (for 10 mmol scale) | Role in Reaction |

| Methyl anthranilate | 1.0 eq | 1.51 g | Limiting Reagent (Nucleophile) |

| Butyraldehyde | 1.2 eq | 0.86 g (1.08 mL) | Electrophile |

| Acetic Acid (Glacial) | 1.0 eq | 0.60 g (0.57 mL) | Brønsted Acid Catalyst |

| STAB ( | 1.5 eq | 3.18 g | Hydride Donor (Reducing Agent) |

| DCE (Solvent) | N/A | 30.0 mL | Reaction Medium |

| Expected Yield | >85% | ~1.76 g | Isolated Product |

Table 2: Solvent and Catalyst Optimization Matrix

| Solvent | Acid Catalyst | Time to Completion | Yield (%) | Observation / Causality |

| DCE | None | >24 h | <30% | Poor imine formation due to deactivated aniline[2]. |

| THF | AcOH (1.0 eq) | 12 h | 75% | Slower reaction kinetics compared to DCE[2]. |

| DCE | AcOH (1.0 eq) | 4-6 h | 88% | Optimal stabilization of polar transition states[2]. |

| MeOH | None | 2 h | 40% | Rapid imine formation, but STAB degrades quickly in MeOH. |

Troubleshooting & Causality

-

Incomplete Conversion : If unreacted methyl anthranilate persists after 12 hours, the imine formation step was likely incomplete. Solution: Ensure anhydrous conditions are maintained, as water drives the equilibrium back to the starting materials. The addition of 3Å molecular sieves during Step 1 can force the dehydration.

-

Over-alkylation (Dialkylation) : Formation of methyl N,N-dibutylanthranilate is rare with STAB but can occur if a massive excess of aldehyde is used. Solution: Strictly control the butyraldehyde stoichiometry to 1.2 equivalents. The steric bulk of STAB also naturally impedes the reduction of the secondary iminium, acting as a kinetic barrier against over-alkylation[2].

-

Emulsion Formation During Work-up : The presence of boron salts can cause stubborn emulsions during extraction. Solution: Filter the quenched biphasic mixture through a thin pad of Celite before transferring it to the separatory funnel.

References

-

Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act (Abstract) 2010 . Source: Ministry of Foreign Affairs of Japan (mofa.go.jp). URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Methyl 2-(butylamino)benzoate formulation in grape and berry flavors

Executive Summary

Methyl 2-(butylamino)benzoate (M-2-BAB), structurally identified as Methyl

M-2-BAB utilizes

Chemical Identity & Physicochemical Mechanics

To formulate effectively, one must understand the molecule's behavior relative to its primary amine precursor.[1][2]

| Feature | Methyl Anthranilate (MA) | Methyl 2-(butylamino)benzoate (M-2-BAB) | Formulation Impact |

| Structure | Primary Amine ( | Secondary Amine ( | M-2-BAB is less reactive with aldehydes.[1][2] |

| Odor Profile | Harsh, Concord Grape, Solvent, Napthalenic | Deep, Jammy, Waxy, "Wild Grape," Mandarin-nuance | M-2-BAB adds body and "skin" notes without the harsh top.[1][2] |

| LogP (Est.) | ~1.88 | ~3.2 - 3.6 | M-2-BAB binds better to fat bases and citrus oils; less soluble in water.[1][2] |

| Reactivity | Forms dark Schiff bases rapidly with Citral/Vanillin | Sterically Hindered: Slower reaction rates | Essential for shelf-stable berry/vanilla blends.[1][2] |

Mechanism of Action: The "Stealth" Anthranilate

The butyl group on the nitrogen atom acts as a steric shield.[2] In standard MA, the nitrogen lone pair is highly available to attack carbonyl carbons (aldehydes), leading to imine formation (browning/off-notes).[1][2] In M-2-BAB, the butyl chain physically obstructs this attack and increases the electron density, altering the UV absorption spectrum (reducing the risk of photolytic degradation compared to primary amines).[1][2]

Formulation Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: M-2-BAB is highly lipophilic.[1][2] Direct addition to aqueous phases will result in "oiling out" and hotspotting.[1][2]

Materials:

-

Solvent: Triacetin (for heat stability) or Ethanol (95%)[1][2]

-

Antioxidant: Tocopherol (Vitamin E) or BHT (if permitted)[1][2]

Step-by-Step:

-

Solvent Selection: For beverage concentrates, use Propylene Glycol (PG) or Triacetin .[1][2] Avoid Ethanol if the final application involves high-temperature processing (baked goods).[1][2]

-

Dissolution: Create a 10% (w/w) stock solution.

-

Stabilization: Add 0.05% Tocopherol to prevent oxidation of the butyl chain over long storage periods.

Protocol B: The "True-to-Fruit" Accord (Grape/Berry)

Objective: Create a realistic "Muscadine" or "Wild Berry" profile, moving away from the "purple candy" note of MA.[1][2]

The "Triad" Technique:

-

The Body (M-2-BAB): Provides the jammy, tannic, skin-like foundation.[1][2]

-

The Lift (Ethyl Butyrate/Ethyl Acetate): Provides the volatile ester lift.[1][2]

-

The Bridge (Dimethyl Anthranilate/Methyl N-Methylanthranilate): Bridges the gap between the heavy M-2-BAB and the volatile esters.[1][2]

Dosage Table (ppm in Final Beverage):

| Ingredient | Role | Conc. (ppm) | Sensory Contribution |

| Methyl Anthranilate | Classic Impact | 10 - 20 | The recognizable "grape" cue.[1][2] |

| M-2-BAB | Modifier | 2 - 5 | Adds depth, reduces harshness, extends finish. |

| Ethyl Maltol | Sweetener | 5 - 10 | "Jammy" sweetness.[1][2] |

| Damascenone | Enhancer | 0.01 - 0.05 | Cooked fruit/Berry skin notes.[1][2] |

Stability & Reactivity Workflow

The following diagram illustrates the decision-making process for selecting M-2-BAB over standard Methyl Anthranilate based on matrix composition.

Figure 1: Decision matrix for Anthranilate selection. M-2-BAB is preferred in aldehyde-rich environments (e.g., Berry/Vanilla blends) to prevent discoloration.[1][2]

Critical Safety & Regulatory Protocol

WARNING: Nitrosamine Formation Risk

Like all secondary amines, Methyl 2-(butylamino)benzoate can react with nitrosating agents (nitrites, nitrogen oxides) to form

Mandatory Exclusion Criteria:

-

Nitrite-Free: Do NOT use M-2-BAB in cured meat flavors or any matrix containing Sodium Nitrite/Nitrate.[1][2]

-

Packaging: Ensure packaging is free of nitrosating agents.[2]

-

Regulatory Status: Verify FEMA/GRAS status for your specific region.[1][2]

-

Note: While Methyl

-Methylanthranilate is FEMA 2718, the

-

Validation: Accelerated Aging Protocol

To confirm the stability advantage of M-2-BAB in a Red Berry formulation:

-

Control: 0.05% Methyl Anthranilate + 0.05% Vanillin in Ethanol.

-

Test: 0.05% M-2-BAB + 0.05% Vanillin in Ethanol.

-

Incubation: Store both samples at 40°C for 4 weeks.

-

Analysis:

References

-